molecular formula C19H20FN5O3 B2691384 1-(2-Fluorophenyl)-3-(2-oxo-2-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)ethyl)imidazolidin-2-one CAS No. 2034396-51-3

1-(2-Fluorophenyl)-3-(2-oxo-2-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)ethyl)imidazolidin-2-one

Cat. No.: B2691384
CAS No.: 2034396-51-3
M. Wt: 385.399
InChI Key: AJDCEYSLQPXMRM-UHFFFAOYSA-N
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Description

This compound features a fluorophenyl-substituted imidazolidin-2-one core linked to a pyrrolidine ring via a 2-oxoethyl bridge. The pyrrolidine moiety is further substituted with a pyrazin-2-yloxy group, introducing a heteroaromatic system.

Properties

IUPAC Name

1-(2-fluorophenyl)-3-[2-oxo-2-(3-pyrazin-2-yloxypyrrolidin-1-yl)ethyl]imidazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FN5O3/c20-15-3-1-2-4-16(15)25-10-9-24(19(25)27)13-18(26)23-8-5-14(12-23)28-17-11-21-6-7-22-17/h1-4,6-7,11,14H,5,8-10,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJDCEYSLQPXMRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=CN=C2)C(=O)CN3CCN(C3=O)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Fluorophenyl)-3-(2-oxo-2-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)ethyl)imidazolidin-2-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the imidazolidinone ring: This can be achieved by reacting an appropriate diamine with a carbonyl compound under acidic or basic conditions.

    Introduction of the 2-fluorophenyl group: This step might involve a nucleophilic aromatic substitution reaction where a fluorinated benzene derivative is introduced.

    Attachment of the pyrazin-2-yloxy group: This could be done through an etherification reaction where the pyrazine derivative is reacted with a suitable leaving group.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(2-Fluorophenyl)-3-(2-oxo-2-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)ethyl)imidazolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution reagents: Halogenating agents, nucleophiles like amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, or antimicrobial properties.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(2-Fluorophenyl)-3-(2-oxo-2-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)ethyl)imidazolidin-2-one would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. This can lead to changes in cellular pathways and physiological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Compound Name / ID Core Structure Key Substituents Structural Differences vs. Target Compound Inferred Properties/Implications References
Target Compound Imidazolidin-2-one - 2-Fluorophenyl
- 2-oxoethyl-pyrrolidin-3-(pyrazin-2-yloxy)
N/A Pyrazine’s electron-deficient nature may enhance hydrogen bonding; 2-fluorophenyl increases steric hindrance.
1-(2-Fluorophenyl)-3-(2-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)imidazolidin-2-one Imidazolidin-2-one - 6-Methylpyridazin-3-yloxy (vs. pyrazin-2-yloxy) Pyridazine (two adjacent N atoms) replaces pyrazine (para N). Increased electron density from pyridazine may alter binding affinity or metabolic stability.
1-(4-Fluorobenzyl)-4-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one Benzimidazole + pyrrolidin-2-one - 4-Fluorobenzyl
- Piperidin-1-yl (vs. pyrrolidin-1-yl)
- Benzimidazole
Piperidine (6-membered) replaces pyrrolidine (5-membered). Larger ring size may reduce conformational flexibility; benzimidazole offers π-stacking potential.
2-(1-(3-(4-Chloroxyphenyl)-3-oxo-propyl)pyrrolidine-3-yl)-1H-benzo[d]imidazole Benzimidazole - 4-Chlorophenyl ketone
- Pyrrolidine-3-yl
Chlorine (electron-withdrawing) vs. fluorine at aryl position. Chlorine’s higher lipophilicity may enhance membrane permeability but reduce metabolic stability.
(2-Fluoro-5-pyridin-3-yl-phenyl)-{1-methyl-5-[2-(5-trifluoromethyl-1H-imidazol-2-yl)-pyridin-4-yloxy]-1H-benzoimidazol-2-yl}-amine Benzimidazole + pyridine - Trifluoromethylimidazole
- Pyridin-4-yloxy
Trifluoromethyl group introduces strong electron-withdrawing effects. Enhanced metabolic stability and potential kinase inhibition due to trifluoromethyl and pyridine motifs.
1-(2-Oxo-2-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethyl)-3-(p-tolyl)imidazolidin-2-one Imidazolidin-2-one - Pyridin-4-yloxy (vs. pyrazin-2-yloxy)
- p-Tolyl (vs. 2-fluorophenyl)
Pyridine’s single N vs. pyrazine’s two N atoms; tolyl lacks fluorine. Reduced hydrogen-bonding capacity; toluyl’s hydrophobicity may affect solubility.

Key Observations:

Pyridazine’s adjacent nitrogens may enhance π-π interactions but reduce metabolic stability compared to pyrazine . Trifluoromethyl groups () improve resistance to oxidative metabolism, a feature absent in the target compound .

Fluorophenyl vs. Other Aryl Groups :

  • The 2-fluorophenyl group in the target compound offers steric and electronic effects distinct from 4-fluorobenzyl () or chlorophenyl () derivatives. Fluorine’s smaller size and electronegativity may optimize target engagement compared to bulkier or more lipophilic substituents .

Core Structure Variations :

  • Benzimidazole-containing analogs () exhibit planar aromatic systems suited for intercalation or kinase inhibition, whereas the imidazolidin-2-one core (target compound) may favor hydrogen bonding with amide-sensitive targets .

Biological Activity

1-(2-Fluorophenyl)-3-(2-oxo-2-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)ethyl)imidazolidin-2-one is a synthetic compound that has garnered attention for its potential biological activities. This compound, characterized by its complex structure, is believed to exhibit various pharmacological effects that could be beneficial in therapeutic contexts.

Chemical Structure and Properties

The chemical formula for the compound is C20H22FN5O3C_{20}H_{22}FN_5O_3, with a molecular weight of 399.4 g/mol. The structure includes an imidazolidinone core, which is often associated with diverse biological activities.

PropertyValue
Molecular FormulaC20H22FN5O3
Molecular Weight399.4 g/mol
CAS Number2034433-92-4

Biological Activity Overview

Research indicates that compounds with imidazolidinone structures often possess significant biological activities, including:

  • Antimicrobial Activity : Many imidazolidinones have been studied for their ability to inhibit bacterial growth.
  • Anticancer Properties : Some derivatives have shown promise in cancer cell line studies, suggesting potential as chemotherapeutic agents.
  • Anti-inflammatory Effects : Compounds with similar structures have been noted for their capacity to modulate inflammatory responses.

Case Studies and Research Findings

  • Antimicrobial Activity : A study on related compounds demonstrated that imidazolidinones can effectively inhibit the growth of various bacterial strains. The mechanism often involves interference with bacterial cell wall synthesis or protein synthesis pathways.
  • Anticancer Potential : Research published in journals has highlighted the anticancer properties of imidazolidinone derivatives. For instance, a compound structurally similar to our target has shown IC50 values in the low micromolar range against several cancer cell lines, indicating potent cytotoxicity.
  • Anti-inflammatory Mechanisms : In vitro studies have suggested that compounds like this compound may exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators.

Antimicrobial Studies

A comparative study involving various imidazolidinones revealed that modifications to the phenyl ring significantly influenced antimicrobial efficacy. The presence of fluorine was noted to enhance activity against Gram-positive bacteria.

Anticancer Efficacy

In vitro assays demonstrated that the compound induces apoptosis in cancer cells via the mitochondrial pathway. The activation of caspases and the release of cytochrome c were observed, suggesting a mechanism involving mitochondrial dysfunction.

Anti-inflammatory Activity

A recent study indicated that the compound reduces levels of TNF-alpha and IL-6 in macrophage models, supporting its potential as an anti-inflammatory agent.

Q & A

Q. What are the optimal synthetic routes for 1-(2-Fluorophenyl)-3-(2-oxo-2-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)ethyl)imidazolidin-2-one, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves multi-step reactions starting with the preparation of the imidazolidin-2-one core, followed by functionalization with fluorophenyl and pyrazin-2-yloxy-pyrrolidinyl groups. Key steps include:

  • Core Formation : Cyclization of urea derivatives or condensation reactions under basic conditions to form the imidazolidinone ring .
  • Functionalization : Coupling reactions (e.g., nucleophilic substitution or amide bond formation) to introduce the 2-fluorophenyl and pyrazinyl-pyrrolidinyl moieties. Catalysts like EDCI/HOBt or palladium-based systems may enhance yields .
  • Optimization : Adjusting solvent polarity (e.g., DMF for polar intermediates), temperature control (0–80°C), and purification via column chromatography or recrystallization. Reaction progress should be monitored using TLC or HPLC .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer:

  • Spectroscopy :
    • NMR : 1^1H and 13^13C NMR confirm regiochemistry and substituent positions. 19^{19}F NMR detects fluorophenyl group integrity .
    • IR : Identifies carbonyl (C=O, ~1670 cm1^{-1}) and amine (N-H, ~3300 cm1^{-1}) functional groups .
    • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
  • Chromatography :
    • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95%) .
    • TLC : Silica gel plates with ethyl acetate/hexane mixtures track reaction progress .

Advanced Research Questions

Q. How can X-ray crystallography using SHELX software aid in resolving the compound’s stereochemistry?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) with SHELX software (e.g., SHELXL for refinement) resolves absolute configuration and intermolecular interactions:

  • Data Collection : Use synchrotron radiation or Cu-Kα sources for high-resolution data (d-spacing < 1 Å) .
  • Refinement : SHELXL refines positional and thermal parameters, addressing disorder in flexible pyrrolidinyl or pyrazinyl groups. Hydrogen bonding networks are mapped to explain stability .
  • Validation : R-factor (<5%) and electron density maps (e.g., difference Fourier maps) confirm accuracy .

Q. What strategies are employed to analyze discrepancies in biological activity data across different assays?

Methodological Answer:

  • Assay Validation : Compare IC50_{50} values across orthogonal assays (e.g., enzymatic inhibition vs. cell-based assays) to rule out false positives .
  • Solubility/Permeability : Use kinetic solubility assays (e.g., shake-flask method) or Caco-2 models to assess bioavailability differences .
  • Metabolite Interference : LC-MS/MS identifies degradation products or metabolites that may alter activity .
  • Statistical Analysis : Apply ANOVA or t-tests to evaluate significance across replicates or assay conditions .

Q. How can computational methods predict the compound’s reactivity and stability under various conditions?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .
  • Molecular Dynamics (MD) : Simulates solvation effects (e.g., in water/DMSO) to assess conformational stability of the pyrrolidinyl group .
  • Degradation Pathways : Accelerated stability studies (40°C/75% RH) paired with QSPR models predict hydrolytic or oxidative degradation .

Q. How to design experiments to study the compound’s interaction with biological targets like enzymes or receptors?

Methodological Answer:

  • Target Identification : Use affinity chromatography or SPR (surface plasmon resonance) to screen against kinase or GPCR libraries .
  • In Vitro Assays :
    • Enzymatic Inhibition : Fluorescence-based assays (e.g., FLIPR for calcium signaling) quantify target modulation .
    • Binding Studies : Radioligand displacement assays (e.g., 3^3H-labeled competitors) determine Ki_i values .
  • Structural Insights : Co-crystallization with target proteins (e.g., kinases) identifies binding motifs; docking software (AutoDock) validates poses .

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